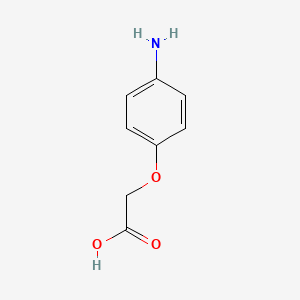

2-(4-aminophenoxy)acetic acid

Description

The exact mass of the compound (4-Aminophenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36983. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-aminophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFGMEWQGDEWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177525 | |

| Record name | (p-Aminophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2298-36-4 | |

| Record name | 2-(4-Aminophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2298-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Aminophenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002298364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2298-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (p-Aminophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-aminophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (P-AMINOPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP5AG8F6UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2-(4-aminophenoxy)acetic acid" synthesis and properties

An In-Depth Technical Guide to 2-(4-aminophenoxy)acetic acid: Synthesis, Properties, and Applications

Introduction: A Versatile Scaffold in Modern Chemistry

This compound, also known as 4-aminophenoxyacetic acid, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine, a carboxylic acid group, and a stable phenoxy ether linkage, makes it an exceptionally valuable building block. The strategic placement of these functional groups allows for its incorporation into a diverse range of larger, more complex molecules, serving as a crucial intermediate in the synthesis of pharmaceuticals and advanced polymers.[1][2]

This guide, intended for researchers and development scientists, provides a comprehensive overview of this compound. We will explore its primary synthesis route with field-proven insights, detail its key physicochemical and spectroscopic properties for effective characterization, and discuss its applications as a precursor in drug discovery and other advanced fields.

Core Synthesis Pathway: A Two-Step Approach

The most prevalent and efficient synthesis of this compound is achieved through a robust two-step process. This pathway begins with the formation of an ether linkage via the Williamson ether synthesis, followed by the chemical reduction of a nitro group to the target primary amine. This method is favored for its reliability, high yields, and the use of readily available starting materials.

A common variation involves the synthesis of the ethyl ester of the target molecule, which can then be hydrolyzed to the carboxylic acid. The protocol described here focuses on the direct synthesis of the acid. The overall transformation is as follows:

-

Step 1: Williamson Ether Synthesis - Reaction of 4-nitrophenol with chloroacetic acid under basic conditions to form 2-(4-nitrophenoxy)acetic acid.

-

Step 2: Nitro Group Reduction - Selective reduction of the nitro intermediate to yield the final product, this compound.

The causality behind this strategic pathway lies in functional group compatibility. The phenolic hydroxyl group of 4-nitrophenol is sufficiently acidic to be deprotonated by a moderately strong base, forming a potent nucleophile (phenoxide). This phenoxide then readily displaces the chloride from chloroacetic acid in a classic SN2 reaction.[3][4] The nitro group is intentionally carried through this first step as it is stable under these conditions and deactivates the aromatic ring towards other potential side reactions. The subsequent reduction is a well-established and high-yielding transformation.[5][6]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. byjus.com [byjus.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Aminophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-(4-aminophenoxy)acetic acid, a versatile intermediate compound with significant applications in pharmaceutical development and biochemical research. This document is intended to serve as a technical resource, offering not only a compilation of key data but also insights into the experimental methodologies used for their determination.

Molecular Structure and Identification

This compound, also known as p-aminophenoxyacetic acid, possesses a molecular structure characterized by a p-aminophenol moiety linked to an acetic acid group via an ether linkage. This unique arrangement of functional groups—a primary aromatic amine, an ether, and a carboxylic acid—governs its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2298-36-4 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1N)OCC(=O)O | [2] |

| InChI Key | GIFGMEWQGDEWKB-UHFFFAOYSA-N | [2] |

Thermal Properties: A Closer Look at the Melting Point

The melting point of a compound is a critical parameter for its identification, purity assessment, and formulation development. For this compound, the melting point is often reported for its hydrate form. However, a notable discrepancy exists in the reported values.

| Form | Reported Melting Point (°C) | Source |

| Hydrate | 190-198 | [3] |

| Hydrate | 132 | [4] |

This significant difference in the reported melting points for the hydrate highlights the importance of careful experimental determination and sample characterization. The variation could be attributed to differences in the degree of hydration, the presence of impurities, or the analytical technique employed. The higher range of 190-198 °C is more frequently cited by chemical suppliers.

Causality Behind Experimental Choices for Melting Point Determination

Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point of crystalline solids. Unlike the capillary method, which relies on visual observation, DSC measures the heat flow into a sample as a function of temperature.[5] This provides a more precise and objective determination of the melting transition.

The choice of heating rate in a DSC experiment is crucial. A slower heating rate allows for better resolution of thermal events and a more accurate determination of the onset of melting. However, for compounds that may decompose upon melting, a faster heating rate can sometimes minimize degradation. To resolve the discrepancy in the reported melting points of this compound hydrate, a systematic study using DSC at various heating rates would be necessary. Such a study could also help to distinguish between a true melting point and a melt-decomposition process.

Experimental Protocol: Melting Point Determination by DSC

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile

A systematic approach to determining the solubility of an organic compound involves testing its miscibility in a range of solvents with varying polarities.

Experimental Protocol: Qualitative Solubility Testing

Caption: Experimental Workflow for Qualitative Solubility Testing.

Acidity and Basicity: The pKa Value

The pKa values of a molecule are crucial for predicting its ionization state at a given pH, which in turn influences its solubility, absorption, and interaction with biological targets. For this compound, two ionizable groups are present: the carboxylic acid and the aromatic amine. A predicted pKa value for the carboxylic acid is approximately 2.98.[4]

Causality Behind Experimental Choices for pKa Determination

Potentiometric titration is the gold standard for the experimental determination of pKa values. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The resulting titration curve allows for the precise determination of the pKa as the pH at which the ionizable group is half-neutralized.

Experimental Protocol: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Aromatic Protons: Two sets of doublets are expected for the protons on the benzene ring, characteristic of a 1,4-disubstituted pattern.

-

Methylene Protons (-O-CH₂-): A singlet is anticipated for the two protons of the methylene group adjacent to the ether oxygen.

-

Amine Protons (-NH₂): A broad singlet is expected for the amine protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift is characteristic of the carboxylic acid proton.

¹³C NMR (Carbon-13 NMR):

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons, with two being more intense due to symmetry.

-

Methylene Carbon (-O-CH₂-): A signal corresponding to the methylene carbon.

-

Carbonyl Carbon (-C=O): A signal at a downfield chemical shift characteristic of a carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-O, and aromatic C-H bonds. PubChem indicates that an FTIR spectrum has been recorded using a KBr wafer technique.[1]

Expected IR Absorption Bands:

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (Amine): Two sharp bands in the region of 3500-3300 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-O stretch (Ether and Carboxylic Acid): Bands in the region of 1320-1000 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. While the UV-Vis spectrum for the parent acid is not provided in the search results, a study on its ethyl ester derivative, ethyl-2-(4-aminophenoxy)acetate, showed two absorption bands at 299 nm and 234 nm.[6][7] These are attributed to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively.[6][7] It is expected that this compound will exhibit a similar UV-Vis profile.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and materials science. This guide has provided a detailed overview of its key physicochemical properties, highlighting areas where further experimental clarification is needed, particularly concerning its melting point and quantitative solubility. The provided experimental protocols offer a framework for the systematic characterization of this and similar compounds, emphasizing the importance of robust analytical techniques in ensuring data integrity and reproducibility in scientific research.

References

- LookChem. Cas 2298-36-4, 2-(4-AMINOPHENOXY)

- Chem-Impex. 2-(4-Aminophenoxy)

- National Center for Biotechnology Information. PubChem Compound Summary for CID 14533, 4-Aminophenylacetic acid. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 95797, this compound. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Govindaraju, V., & Sivasubramanian, S. (2014). Vibrational spectroscopic [FT-IR, FT-Raman] investigation on (2,4,5-Trichlorophenoxy) Acetic acid using computational [HF and DFT] analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 45–55.

- Altowyan, M. S., Soliman, S. M., Ismail, M. M. F., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227.

- TA Instruments.

- Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]

- University of Oregon. 13C NMR Chemical Shifts. [Link]

- University of Calgary. H NMR Spectroscopy. [Link]

- ResearchGate.

- HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

- Amerigo Scientific. 2-(4-Aminophenoxy)

- University of Puget Sound. 1H NMR Chemical Shifts (δ, ppm). [Link]

- ResearchGate. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

- MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- ResearchGate. The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). [Link]

- PubMed. Vibrational spectroscopic [FT-IR, FT-Raman] investigation on (2,4,5-Trichlorophenoxy)

- Journal of Pharmaceutical Analysis. Differential Scanning Calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

- SlideShare. experiment (1)

- MDPI. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. [Link]

- TA Instruments.

- Burdick & Jackson. UV solvents.pdf. [Link]

- Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]

Sources

2-(4-aminophenoxy)acetic acid CAS number and structure

An In-Depth Technical Guide to 2-(4-Aminophenoxy)acetic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound that has garnered significant interest within the scientific community. Its unique structure, featuring a phenoxyacetic acid moiety and a primary aromatic amine, makes it a highly versatile molecular building block. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of its chemical identity, synthesis, and diverse applications, offering valuable insights for researchers in medicinal chemistry, material science, and drug development. Its role as a key intermediate in the synthesis of bioactive molecules, including anti-inflammatory and hypoglycemic agents, underscores its importance in modern chemical and pharmaceutical research.[1][2][3]

Part 1: Molecular Identity and Physicochemical Profile

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This section details the structural identity and key physicochemical characteristics of this compound.

Chemical Structure and Identification

The molecule consists of an aniline ring substituted at the para position with an oxyacetic acid group. This arrangement of functional groups—a carboxylic acid, an ether, and an amine—provides multiple reactive sites for chemical modification.

Validated Synthetic Protocol

This protocol is based on a facile and efficient method for the synthesis of the ethyl ester precursor, followed by hydrolysis to yield the final acid. [3][4][5] Step 1: Williamson Ether Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

This step involves the alkylation of 4-nitrophenol with ethyl bromoacetate. The use of a base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion that readily attacks the electrophilic carbon of the ethyl bromoacetate.

-

Materials : 4-nitrophenol, ethyl bromoacetate, potassium carbonate (K₂CO₃), acetone.

-

Procedure :

-

To a solution of 4-nitrophenol (1.0 eq) in acetone, add anhydrous K₂CO₃ (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

-

Step 2: Selective Reduction of Ethyl 2-(4-nitrophenoxy)acetate

The selective reduction of the nitro group in the presence of an ester is critical. A common and effective method uses iron powder in the presence of a mild acid source like ammonium chloride (NH₄Cl). [3][4]This method is favored over catalytic hydrogenation in some contexts to avoid side reactions.

-

Materials : Ethyl 2-(4-nitrophenoxy)acetate, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.

-

Procedure :

-

Suspend ethyl 2-(4-nitrophenoxy)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add NH₄Cl (1.0 eq) and iron powder (3.0-5.0 eq) to the mixture.

-

Heat the reaction to reflux, monitoring progress by TLC. The reaction is often complete within a few hours.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-(4-aminophenoxy)acetate.

-

Step 3: Saponification to this compound

The final step is a standard ester hydrolysis using a base like sodium hydroxide, followed by acidification to protonate the carboxylate and yield the desired product.

-

Materials : Ethyl 2-(4-aminophenoxy)acetate, sodium hydroxide (NaOH), water, hydrochloric acid (HCl).

-

Procedure :

-

Dissolve the ester (1.0 eq) in an aqueous ethanol solution.

-

Add a solution of NaOH (1.1-1.5 eq) and stir at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is acidic (pH ~4-5), leading to the precipitation of the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Common Derivatization Reactions

The true utility of this compound lies in the reactivity of its two functional groups, which allows it to serve as a versatile scaffold in drug discovery.

Part 3: Core Applications and Mechanisms of Action

The applications of this compound are broad, spanning pharmaceuticals, material science, and analytical chemistry.

Role as a Pharmaceutical Intermediate

This molecule is a cornerstone for the synthesis of various pharmaceuticals. Its structure is frequently incorporated into larger molecules designed to interact with biological targets.

-

Anti-inflammatory Agents : It serves as a key intermediate in the development of drugs targeting inflammatory diseases. [1][2]For instance, it has been used in the synthesis of potent and selective cathepsin K inhibitors, a class of drugs investigated for osteoporosis and other bone-related disorders. [1]* Hypoglycemic Agents : The ethyl ester of this compound is a documented precursor for novel dual glucokinase (GK) and PPARγ activators, which are targets for type 2 diabetes therapies. [3][4]* Other Therapeutic Areas : Research has also pointed to its utility in developing drugs for neurological disorders and cancer therapies, leveraging its structure to build molecules with specific receptor binding or enzyme inhibition profiles. [2]

Utility in Material Science

Beyond medicine, this compound is used in the development of advanced polymeric materials. The amine and carboxylic acid groups allow it to act as a monomer or a coupling agent, enabling the synthesis of polyamides and polyesters with tailored properties for applications such as medical devices. [1][2]

Application in Biochemical and Analytical Contexts

-

Biochemical Research : The compound is employed in fundamental studies of biological mechanisms, including enzyme inhibition and receptor binding assays, helping to elucidate complex biological pathways. [1][2]* Analytical Chemistry : Due to its stable and well-characterized nature, it is used as a reference standard in chromatographic techniques like HPLC and LC-MS, which is crucial for quality control in the pharmaceutical industry. [1][2]

Part 4: Experimental Protocols and Data Analysis

Rigorous quality control and safe handling are non-negotiable in a research setting. This section provides standardized procedures for verification and safety.

Quality Control & Analytical Verification

The identity and purity of this compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC) :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection : UV at 234 and 299 nm. [3][5] * Expected Outcome : A single major peak corresponding to the product, with purity typically >98%.

-

-

Mass Spectrometry (MS) :

-

Technique : Electrospray Ionization (ESI), positive or negative mode.

-

Expected m/z : [M+H]⁺ at ~168.06, [M-H]⁻ at ~166.05.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Solvent : DMSO-d₆ or D₂O with base.

-

¹H NMR : Expect signals corresponding to the aromatic protons (typically two doublets in the 6.5-7.0 ppm range), the methylene protons of the acetic acid group (~4.5 ppm), and exchangeable protons for the amine and carboxylic acid.

-

¹³C NMR : Expect signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon (~170 ppm).

-

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound should be handled in accordance with its Safety Data Sheet (SDS).

-

Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat. [6][7]* Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [6][8]Avoid contact with skin and eyes. [7]In case of contact, wash thoroughly with water. [6][9]* Storage : Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents. [10]As recommended, storage under an inert atmosphere can prolong shelf life. [10]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system. [8][9]

Conclusion

This compound is a deceptively simple molecule with profound utility across multiple scientific disciplines. Its value as a synthetic intermediate in drug discovery is well-established, providing a reliable scaffold for creating complex, biologically active compounds. Furthermore, its applications in material science and as an analytical standard highlight its versatility. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in creating the next generation of therapeutics and advanced materials.

References

- J&K Scientific. (n.d.). This compound hydrate | 2298-36-4.

- LookChem. (n.d.). Cas 2298-36-4, this compound HYDRATE.

- Altowyan, M. S., Saied, S. M., Ismail, M. M., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. MDPI.

- ResearchGate. (2022). Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). [Image].

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95797, this compound.

- Matrix Fine Chemicals. (n.d.). 2-(4-AMINOPHENYL)ACETIC ACID | CAS 1197-55-3.

- JYX: JYU. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.

- Capot Chemical. (2019). Safety Data Sheet for Acetic acid, 2-(4-aminophenoxy)-, ethyl ester.

- ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]

- 5. researchgate.net [researchgate.net]

- 6. capotchem.com [capotchem.com]

- 7. cms9files.revize.com [cms9files.revize.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. uwm.edu [uwm.edu]

- 10. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Solubility of 2-(4-aminophenoxy)acetic acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 2-(4-aminophenoxy)acetic acid, a versatile intermediate in pharmaceutical development.[1][2] Given the scarcity of published, collated solubility data for this specific compound, this document emphasizes a foundational, predictive approach combined with robust experimental methodology. We delve into the physicochemical properties of the molecule to forecast its behavior, present a framework for rational solvent selection, and provide a detailed, field-proven protocol for accurate solubility measurement. This guide is designed to empower researchers to systematically generate reliable solubility data, enabling informed decisions in process chemistry, formulation development, and preclinical studies.

Physicochemical Characterization and Solubility Profile Prediction

A molecule's structure dictates its physical properties. An analysis of this compound (CAS No. 2298-36-4) reveals key functional groups that govern its solubility.[3][4]

Molecular Structure: C₈H₉NO₃[3] Molecular Weight: 167.16 g/mol [3]

-

Amphoteric Nature: The molecule possesses both a weakly basic primary aromatic amine (-NH₂) and a weakly acidic carboxylic acid (-COOH). This amphoteric character means its ionization state—and therefore its solubility—will be highly dependent on the pH of the medium. In organic solvents, this translates to a strong potential for specific solute-solvent interactions.

-

Hydrogen Bonding: The presence of both hydrogen bond donors (-NH₂, -OH) and acceptors (the oxygen of the ether, the carbonyl and hydroxyl oxygens) allows for extensive hydrogen bonding. This suggests that solubility will be favorable in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF).

-

Polarity: The combination of the polar functional groups and the aromatic ring gives the molecule a moderate to high polarity. The calculated XLogP3 value, a measure of lipophilicity, is 1.1, indicating a preference for hydrophilic or moderately polar environments.[3]

Predicted Solubility Behavior: Based on this analysis, this compound is expected to have:

-

Low solubility in nonpolar, aprotic solvents like alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene).

-

Moderate to high solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone).

-

Solubility may be enhanced in solvents that can engage in specific acid-base interactions.

Theoretical Frameworks for Solvent Selection

A systematic approach to solvent selection is more efficient than random trial-and-error. Two guiding principles are particularly useful: "like dissolves like" and the more quantitative Hansen Solubility Parameters.

2.1 "Like Dissolves Like"

This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, solvents that are polar and capable of hydrogen bonding are predicted to be most effective.

2.2 Hansen Solubility Parameters (HSP)

HSP provides a more sophisticated model by decomposing the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipolar) forces.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents that have similar HSP values (i.e., are close to them in Hansen space).[5][8] While the HSP values for this compound are not published, a screening protocol using solvents with known and varied HSP can be used to experimentally determine a "solubility sphere" for the compound, which can then predict its solubility in other solvents or blends.[8][9]

Caption: Relationship between solute/solvent properties and solubility.

Systematic Solvent Screening Panel

For initial solubility screening, a diverse set of solvents should be chosen to cover a range of polarities and functional groups.

| Solvent Class | Example Solvent | Type | Primary Interaction Potential |

| Alcohols | Methanol, Isopropanol | Polar, Protic | Hydrogen Bonding (Donor & Acceptor) |

| Ketones | Acetone, MEK | Polar, Aprotic | Dipole-Dipole, H-Bond Acceptor |

| Esters | Ethyl Acetate | Polar, Aprotic | Dipole-Dipole, H-Bond Acceptor |

| Ethers | Tetrahydrofuran (THF) | Moderately Polar, Aprotic | H-Bond Acceptor |

| Amides | Dimethylformamide (DMF) | Highly Polar, Aprotic | Dipole-Dipole, H-Bond Acceptor |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | Dipole-Dipole, Strong H-Bond Acceptor |

| Halogenated | Dichloromethane (DCM) | Aprotic, Low Polarity | Dipole-Dipole, Weak H-Bond Acceptor |

| Aromatic HC | Toluene | Nonpolar, Aprotic | Dispersion Forces |

| Aliphatic HC | n-Heptane | Nonpolar, Aprotic | Dispersion Forces |

Experimental Protocol: Isothermal Shake-Flask Method

The equilibrium shake-flask method is the gold-standard for determining solubility and is recommended by the OECD Guideline 105 for its reliability.[10][11][12] It is suitable for substances with solubilities above 10⁻² g/L.[10][12]

4.1 Principle

A surplus of the solid compound is agitated in the chosen solvent at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the compound in the clear, saturated supernatant is then measured.

4.2 Materials and Equipment

-

This compound (ensure purity is known)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 or 0.45 µm, ensure chemical compatibility with solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer.

4.3 Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" means enough solid remains undissolved at the end of the experiment. A starting point is ~20-50 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation. The system should be allowed to equilibrate for at least 24 hours. A preliminary test can determine the time needed to reach equilibrium.[11]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the test temperature to allow the excess solid to settle. To ensure complete removal of solid particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully draw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically compatible syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in mg/mL or mol/L.

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Data Presentation and Interpretation

Results should be meticulously recorded, including the temperature of the measurement.

Table for Recording Solubility Data:

| Solvent | Dielectric Constant (20°C) | Solubility @ 25°C (mg/mL) | Solubility @ 25°C (mol/L) | Observations |

| Methanol | 32.7 | |||

| Isopropanol | 19.9 | |||

| Acetone | 20.7 | |||

| Ethyl Acetate | 6.02 | |||

| THF | 7.6 | |||

| DMSO | 46.7 | |||

| Toluene | 2.38 | |||

| n-Heptane | 1.92 |

Interpretation: The collected data should be analyzed to identify trends. A high solubility in DMSO and methanol, coupled with low solubility in toluene and heptane, would confirm the initial prediction that polar and hydrogen-bonding interactions are the primary drivers for the solvation of this compound. This information is invaluable for selecting appropriate solvents for synthesis workups, purification (crystallization), and for developing liquid formulations.

References

- Hansen Solubility Parameter. (n.d.). Grokipedia.

- OECD 105. (n.d.). Phytosafe.

- Hansen solubility parameter. (2023, December 29). In Wikipedia.

- OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

- Hansen, C. M. (n.d.). Hansen Solubility Parameters.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- OECD. (1995). Test No. 105: Water Solubility. OECD Publishing.

- PubChem. (n.d.). This compound (CID 95797). National Center for Biotechnology Information.

- Situ Biosciences. (n.d.). OECD 105 – Water Solubility.

- Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association.

- Abbott, S. (2018, March 29). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics. SpecialChem.

- Chem-Impex. (n.d.). This compound hydrate.

- PubChem. (n.d.). 4-Aminophenylacetic acid (CID 14533). National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 4-Aminophenylacetic acid, 98%.

- Alchem Pharmtech. (n.d.). CAS 2298-36-4 | this compound.

- Mol-Instincts. (n.d.). 2-(4-acetamidophenyl)acetic acid - InChI Key.

- J&K Scientific. (n.d.). This compound hydrate | 2298-36-4.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C8H9NO3 | CID 95797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. paint.org [paint.org]

- 9. specialchem.com [specialchem.com]

- 10. OECD 105 - Phytosafe [phytosafe.com]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

2-(4-aminophenoxy)acetic acid melting point and boiling point

An In-depth Technical Guide to the Thermal Properties of 2-(4-aminophenoxy)acetic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal properties of this compound, with a focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for accurate characterization.

Introduction: The Significance of this compound

This compound is a versatile organic compound that serves as a crucial intermediate and building block in various scientific fields. Its molecular structure, featuring an aminophenol group linked to an acetic acid moiety, makes it a valuable precursor in the synthesis of more complex molecules.[1]

Key application areas include:

-

Pharmaceutical Development: It is a key intermediate in synthesizing a range of pharmaceuticals, particularly those targeting inflammatory diseases and neurological disorders.[2][3]

-

Biochemical Research: The compound is utilized in studies related to enzyme inhibition and receptor binding, aiding in the elucidation of biological mechanisms.[2][3]

-

Material Science: It finds use in the development of specialized polymeric materials, including those intended for medical devices.[2]

Given its role as a foundational chemical, the precise determination of its physical properties, such as melting and boiling points, is paramount. These parameters are critical indicators of purity, stability, and are essential for designing and controlling synthetic processes, formulation, and storage.

Physicochemical and Thermal Properties

A clear understanding of the fundamental properties of this compound is the first step in its effective application.

Core Compound Characteristics

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [4] |

| Molecular Weight | 167.16 g/mol | [1][4] |

| CAS Number | 2298-36-4 | [1][3] |

| Appearance | Dark colored crystalline solid | [3] |

| IUPAC Name | This compound | [4] |

Melting Point

The melting point is a critical specification for the identification and purity assessment of a solid compound. For this compound, the literature reports a melting point range.

-

Melting Point: 190-198 °C [3]

This relatively high melting point is indicative of strong intermolecular forces within the crystal lattice, likely due to hydrogen bonding from the carboxylic acid and amine functional groups. A broad melting range can suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. Conversely, a sharp melting point (typically a range of 0.5-1.0°C) is a strong indicator of high purity.

Boiling Point and Thermal Stability

Determining an accurate boiling point for this compound is challenging due to its molecular structure.

-

Predicted Boiling Point: 366.87 °C at 760 mmHg[1]

It is crucial to note that this is a computationally predicted value. Experimentally, compounds containing carboxylic acid moieties, especially when combined with other functional groups, are often susceptible to thermal decomposition at temperatures below their predicted boiling point. The primary decomposition pathway for many carboxylic acids is decarboxylation —the loss of carbon dioxide.[5][6] It is highly probable that this compound will decompose before it can boil at standard atmospheric pressure. This thermal instability is a critical consideration for any high-temperature reactions or purification processes like distillation.

Overview of Synthesis

Understanding the synthesis provides context for potential impurities. A common method for producing related compounds involves a two-step process, starting from 4-nitrophenol to synthesize the ethyl ester of this compound. This ester can then be hydrolyzed to yield the desired carboxylic acid.

The synthesis of the precursor ethyl ester proceeds as follows:

-

Alkylation: 4-nitrophenol is alkylated using ethyl bromoacetate.

-

Reduction: The nitro group (-NO₂) is selectively reduced to an amine group (-NH₂) using reagents like iron in ammonium chloride.[7][8][9]

Experimental Protocols for Thermal Analysis

The following protocols describe authoritative methods for determining the melting and boiling points of organic compounds. These methods are designed to be self-validating through careful technique and calibration.

Protocol 1: Melting Point Determination (Capillary Method)

This method is the most common and accessible for determining the melting point of a crystalline solid.[10] It relies on slow, controlled heating of a small sample and precise observation of the phase transition.

Principle of Causality: A slow heating rate (~1-2 °C/minute) is essential near the melting point.[11] Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously wide and inaccurate melting point range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder, forcing a small amount of sample into the tube.

-

Invert the tube and tap its sealed bottom on a hard surface, or drop it down a long glass tube, to compact the sample into a dense column of 2-3 mm at the bottom.[11][12]

-

-

Apparatus Setup (Modern Digital Apparatus, e.g., DigiMelt):

-

Measurement Execution:

-

Rapid Ramp (Optional): If the approximate melting point is unknown, set a fast ramp rate (10-20 °C/min) to get a rough estimate.[11]

-

Precise Ramp: Set the starting temperature to at least 20 °C below the expected melting point (190-198 °C).

-

Set the ramp rate to a slow 1-2 °C per minute.

-

Observe the sample through the magnifying lens.

-

Record T₁: The temperature at which the first drop of liquid appears.

-

Record T₂: The temperature at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Post-Measurement:

-

Allow the apparatus to cool.

-

Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube.[12]

-

Protocol 2: Boiling Point Determination (Micro-Boiling Point / Thiele Tube Method)

This protocol describes a standard method for determining the boiling point of a liquid. While this compound is a solid at room temperature and likely to decompose, this methodology is fundamental for organic chemistry and is presented here for completeness. The method uses a small sample size, making it ideal for research settings.[13]

Principle of Causality: The boiling point is the temperature where the liquid's vapor pressure equals the external atmospheric pressure.[14][15] At this point, a rapid stream of bubbles will emerge from a small inverted capillary tube submerged in the liquid. Upon cooling, the vapor pressure drops, and the liquid is drawn back into the capillary; this moment of entry signifies thermal equilibrium and is the true boiling point.[13]

Step-by-Step Methodology:

-

Sample Preparation:

-

If the compound were a liquid, add 0.5 mL to a small test tube or fusion tube.

-

Take a small capillary tube and seal one end using a Bunsen burner flame.[16]

-

Place the sealed capillary tube into the test tube with the open end down.

-

-

Apparatus Setup (Thiele Tube):

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.[13]

-

Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the top arm of the tube. The oil bath provides uniform heating.

-

-

Measurement Execution:

-

Gently heat the side arm of the Thiele tube with a microburner, promoting oil circulation.[13]

-

As the temperature rises, air will first be expelled from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

Record the Boiling Point: Watch the capillary tube closely. The temperature at which the bubbling stops and the liquid is just drawn back into the capillary is the boiling point.[13]

-

-

Post-Measurement:

-

Allow the oil bath to cool completely before disassembly.

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

-

Conclusion

References

- J&K Scientific. 2-(4-Aminophenoxy)

- MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

- University of Calgary.

- Chemistry LibreTexts. 6.

- Berea College. Experiment 1 - Melting Points. [Link]

- University of Calgary. Micro-boiling point measurement. [Link]

- University of Technology. Experimental No. (2) Boiling Point Boiling point. [Link]

- Unknown Source.

- ResearchGate. Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy)

- JYX: JYU. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

- University of Technology. experiment (1)

- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

- Westlab Canada. Measuring the Melting Point. [Link]

- Unknown Source.

- ResearchGate. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

- PubChem. This compound. [Link]

- Chemchart. This compound (2298-36-4). [Link]

- Matrix Fine Chemicals. 2-(4-AMINOPHENYL)ACETIC ACID | CAS 1197-55-3. [Link]

- LookChem. Cas 2298-36-4,2-(4-AMINOPHENOXY)

- USGS.

- Journal of the Chemical Society B. The thermal decomposition of acetic acid. [Link]

- European Journal of Chemistry. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H9NO3 | CID 95797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thermal decarboxylation of acetic acid: Implications for origin of natural gas [pubs.usgs.gov]

- 6. The thermal decomposition of acetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]

- 10. westlab.com [westlab.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. byjus.com [byjus.com]

A Comprehensive Spectroscopic Analysis of 2-(4-Aminophenoxy)acetic Acid: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular intermediates is paramount. 2-(4-Aminophenoxy)acetic acid (CAS No: 2298-36-4) is a versatile bifunctional molecule, serving as a critical building block in the synthesis of various bioactive compounds and polymers.[1][2] Its structure, featuring a primary aromatic amine, an ether linkage, and a carboxylic acid, presents a unique spectroscopic fingerprint. An unambiguous understanding of this fingerprint is essential for reaction monitoring, quality control, and regulatory compliance.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple presentation of data, this document elucidates the rationale behind experimental choices and provides a detailed interpretation of the spectral features, grounding the analysis in the principles of chemical structure and reactivity.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is the foundation of its chemical properties. Spectroscopic techniques act as non-destructive probes, each providing a unique perspective on the molecular architecture.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the gold standard for the elucidation of organic structures in solution. It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, primarily ¹H and ¹³C. For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring and the integrity of the acetic acid side chain.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following steps represent a robust methodology for acquiring high-quality NMR data for this analyte.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expert Rationale: DMSO-d₆ is selected for its excellent solvating power for polar molecules containing both amine and carboxylic acid functionalities. Crucially, it allows for the observation of exchangeable protons (N-H and O-H), which would be lost in solvents like D₂O.

-

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

Instrument Setup & Acquisition:

-

The data presented here is consistent with acquisition on a 300 MHz NMR spectrometer.[3]

-

Shim the instrument to achieve optimal magnetic field homogeneity.

-

For ¹H NMR , acquire data using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans.

-

For ¹³C NMR , use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.68 | Doublet (d) | 2H | H-3, H-5 (Aromatic) |

| ~6.55 | Doublet (d) | 2H | H-2, H-6 (Aromatic) |

| ~4.70 | Singlet (s) | 2H | NH₂ (Amine) |

| ~4.35 | Singlet (s) | 2H | H-7 (-OCH₂) |

| ~12.5 (very broad) | Singlet (s) | 1H | COOH (Carboxylic Acid) |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. The carboxylic acid proton is often very broad and may not be consistently observed.

Interpretation:

-

Aromatic Region: The aromatic protons display a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-donating amino group (H-3, H-5) are shielded and appear upfield (~6.55 ppm) compared to the protons ortho to the electron-withdrawing phenoxy group (H-2, H-6) at ~6.68 ppm. This pattern is definitive proof of a 1,4-disubstituted benzene ring.

-

Aliphatic & Functional Group Protons: The two protons of the methylene group adjacent to the ether oxygen (H-7) are deshielded by this electronegative atom and appear as a sharp singlet around 4.35 ppm. The singlet nature confirms the absence of adjacent protons. The protons of the primary amine (NH₂) appear as a singlet around 4.70 ppm. The carboxylic acid proton, if observed, is typically a very broad singlet far downfield due to extensive hydrogen bonding.

Caption: A logical workflow for the structural elucidation of this compound using ¹H NMR.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

| Chemical Shift (δ) ppm | Assignment |

| ~171.5 | C8 (C=O) |

| ~151.0 | C1 (C-O) |

| ~142.0 | C4 (C-N) |

| ~116.0 | C2, C6 |

| ~115.5 | C3, C5 |

| ~67.0 | C7 (-OCH₂) |

Note: Assignments are based on typical chemical shift ranges and data from spectral databases.[3]

Interpretation:

-

Carbonyl Carbon (C8): The signal at ~171.5 ppm is characteristic of a carboxylic acid carbonyl carbon, significantly deshielded by the two adjacent oxygen atoms.

-

Aromatic Carbons: Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons. The carbons directly attached to the heteroatoms (C1 and C4) are the most downfield in the aromatic region. The carbon attached to the more electronegative oxygen (C1) is further downfield (~151.0 ppm) than the carbon attached to nitrogen (C4, ~142.0 ppm). The remaining two signals (~116.0 and ~115.5 ppm) correspond to the four protonated aromatic carbons (C2, C6 and C3, C5).

-

Aliphatic Carbon (C7): The methylene carbon, deshielded by the adjacent ether oxygen, appears at ~67.0 ppm, a typical region for such carbons.

Part 2: Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending). This provides a molecular "fingerprint" that is highly specific.

Experimental Protocol: Fourier-Transform IR (FTIR)

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Expert Rationale: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample. The grinding ensures the sample is finely dispersed to minimize light scattering.

-

-

Transfer the resulting powder to a pellet press and apply pressure to form a thin, transparent disc.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

IR Spectral Data Analysis

The IR spectrum is dominated by absorptions from the N-H, O-H, C=O, and C-O bonds.[3]

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3400 - 3300 | Primary Amine (N-H) | Symmetric/Asymmetric Stretch | Medium |

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch (H-bonded) | Strong, Very Broad |

| ~1700 | Carboxylic Acid (C=O) | Stretch | Strong, Sharp |

| ~1600 | Aromatic Ring (C=C) | Stretch | Medium |

| ~1230 | Aryl Ether (C-O) | Asymmetric Stretch | Strong |

Interpretation:

-

N-H and O-H Region: The most telling region is above 2500 cm⁻¹. The spectrum shows two relatively sharp peaks characteristic of the N-H stretches of a primary amine (~3400-3300 cm⁻¹). Underlying this is an extremely broad absorption spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹, which is the classic signature of a hydrogen-bonded O-H group in a carboxylic acid dimer.[4]

-

Carbonyl Stretch: A strong, sharp peak around 1700 cm⁻¹ unambiguously confirms the presence of the C=O group of the carboxylic acid.

-

Fingerprint Region: A strong absorption around 1230 cm⁻¹ is indicative of the aryl-alkyl C-O ether stretch. Multiple other peaks in the fingerprint region (below 1500 cm⁻¹) correspond to various C-C and C-H bending vibrations.

Part 3: Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization. It is a highly sensitive technique used to confirm molecular formula and connectivity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS is reported, it is important to note that the carboxylic acid functionality often requires derivatization (e.g., esterification) for good chromatographic performance. The data likely represents analysis under conditions that promote volatilization.

-

Sample Introduction: A dilute solution of the analyte is injected into the GC, where it is vaporized.

-

Separation: The vaporized sample travels through a capillary column, separating it from any impurities.

-

Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectrum Data Analysis

The mass spectrum plots the relative abundance of ions at different m/z values.

| m/z | Proposed Fragment | Relative Intensity |

| 167 | [M]⁺˙ (Molecular Ion) | Medium |

| 108 | [H₂N-C₆H₄-OH]⁺˙ | High |

| 107 | [H₂N-C₆H₄-O]⁺ | High (Base Peak) |

Data derived from NIST Mass Spectrometry Data Center records.[3]

Interpretation:

-

Molecular Ion: The peak at m/z 167 corresponds to the molecular weight of this compound (C₈H₉NO₃), confirming its elemental composition.[3]

-

Fragmentation Pathway: The most significant fragmentation pathway involves the cleavage of the bond between the ether oxygen and the methylene carbon (alpha-cleavage). This is a highly favorable process.

-

Loss of the carboxymethyl radical (•CH₂COOH, 59 Da) from the molecular ion (167 Da) would lead to a fragment at m/z 108, corresponding to the 4-aminophenol radical cation.

-

However, the base peak (the most abundant ion) is observed at m/z 107 .[3] This is likely formed by the cleavage of the C-O bond with the transfer of a hydrogen atom, resulting in the stable 4-aminophenoxy cation. This fragmentation is highly diagnostic for this structure.

-

Caption: Dominant fragmentation pathway of this compound under Electron Ionization (EI).

Summary and Conclusion

The spectroscopic characterization of this compound provides a clear and consistent structural assignment.

-

NMR Spectroscopy definitively establishes the 1,4-substitution pattern of the aromatic ring and confirms the presence and connectivity of the -OCH₂COOH side chain.

-

IR Spectroscopy provides unmistakable evidence for the key functional groups: the primary amine (N-H stretches), the carboxylic acid (broad O-H and sharp C=O stretches), and the aryl ether linkage (C-O stretch).

-

Mass Spectrometry confirms the molecular weight of 167 amu and shows a characteristic fragmentation pattern, including a base peak at m/z 107, which is diagnostic for the aminophenoxy moiety.

Together, these three techniques provide a synergistic and comprehensive dataset that allows for the unambiguous identification and quality assessment of this compound, a critical requirement for its application in research and development.

References

- PubChem Compound Summary for CID 95797, this compound.

- This compound hydrate | 2298-36-4. J&K Scientific Ltd. [Link]

- Functional Groups. Chemistry LibreTexts. [Link]

Sources

The Strategic Utility of 2-(4-Aminophenoxy)acetic Acid in Modern Organic Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of contemporary organic synthesis and medicinal chemistry, the selection of an appropriate building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the myriad of available synthons, 2-(4-aminophenoxy)acetic acid stands out as a particularly versatile and powerful scaffold. Its unique bifunctional nature, possessing both a nucleophilic aromatic amine and a carboxylic acid moiety linked by a flexible ether bridge, provides a rich platform for the construction of a diverse array of complex molecular architectures. This guide provides an in-depth exploration of this compound as a strategic building block, offering field-proven insights into its synthesis, reactivity, and application in the development of high-value compounds, particularly in the pharmaceutical sector. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Attributes and Synthetic Potential

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The aromatic amine serves as a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation, while the carboxylic acid provides a handle for amide bond formation, esterification, and conversion to other functional groups. This dual reactivity, coupled with the activating effect of the ether linkage on the aromatic ring, opens up a vast chemical space for the synthesis of novel heterocyclic systems and other complex molecules.

Synthesis of the Building Block and its Precursors

A reliable and scalable synthesis of the target building block is paramount for its widespread application. While this compound is commercially available, understanding its synthesis provides valuable insights into its purity and potential side products. A common and efficient route involves a two-step sequence starting from 4-nitrophenol, which is both cost-effective and amenable to large-scale production.

Protocol 1: Synthesis of Ethyl 2-(4-aminophenoxy)acetate

The synthesis of the ethyl ester of the target molecule is a well-established and highly efficient process. This ester serves as a key intermediate, which can be readily hydrolyzed to the desired carboxylic acid.

Reaction Scheme:

Caption: Synthesis of Ethyl 2-(4-aminophenoxy)acetate.

Step-by-Step Methodology: [1][2][3]

-

Alkylation of 4-Nitrophenol:

-

To a stirred suspension of 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetone, a catalytic amount of potassium iodide is added.

-

Ethyl bromoacetate (1.1 eq) is then added dropwise at room temperature.

-

The reaction mixture is heated to reflux and maintained for 8-12 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude ethyl 2-(4-nitrophenoxy)acetate, which is used in the next step without further purification.

-

-

Selective Reduction of the Nitro Group:

-

The crude ethyl 2-(4-nitrophenoxy)acetate is dissolved in a mixture of ethanol and water (typically 1:1 v/v).

-

Ammonium chloride (3.0 eq) is added, and the mixture is heated to reflux.

-

Iron powder (3.0 eq) is added portion-wise to the refluxing solution to control the exothermic reaction.

-

The reaction is refluxed for an additional 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

The hot reaction mixture is filtered through a pad of celite to remove the iron salts, and the filter cake is washed with hot ethanol.

-

The combined filtrates are concentrated under reduced pressure, and the resulting residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford ethyl 2-(4-aminophenoxy)acetate as a crystalline solid.

-

Causality Behind Experimental Choices:

-

The use of potassium carbonate as a base in the Williamson ether synthesis is a pragmatic choice due to its low cost, moderate reactivity, and ease of removal. The addition of a catalytic amount of potassium iodide facilitates the reaction via the Finkelstein reaction, converting the less reactive ethyl bromoacetate to the more reactive ethyl iodoacetate in situ.

-

The reduction of the nitro group using iron powder in the presence of ammonium chloride is a classic, robust, and cost-effective method.[3] Ammonium chloride acts as a proton source and prevents the formation of a passivating layer of iron oxides on the surface of the iron particles, ensuring a consistent reaction rate. This method is preferred over catalytic hydrogenation in many instances due to its operational simplicity and tolerance to various functional groups.

Protocol 2: Hydrolysis to this compound

The final step to obtain the target building block is the hydrolysis of the ethyl ester. This is typically achieved through saponification with a base, followed by acidification.

Reaction Scheme:

Caption: Hydrolysis of the Ethyl Ester.

Step-by-Step Methodology:

-

Saponification:

-

Ethyl 2-(4-aminophenoxy)acetate is dissolved in a suitable solvent such as ethanol or methanol.

-

An aqueous solution of sodium hydroxide (e.g., 2 M) is added, and the mixture is heated to reflux for 1-3 hours, or until TLC indicates the complete disappearance of the starting material.

-

-

Acidification and Isolation:

-

The reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and carefully acidified with dilute hydrochloric acid (e.g., 2 M) to a pH of approximately 4-5.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

-

Self-Validating System:

-

The progress of the hydrolysis can be monitored by the disappearance of the ester spot and the appearance of a more polar acid spot on TLC.

-

The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Melting Point | 190-198 °C | [4] |

| Appearance | Dark colored crystalline solid | [4] |

Spectroscopic Data of this compound:

| Spectroscopy | Key Signals |

| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets), the methylene protons of the acetic acid moiety (a singlet), and the amine and carboxylic acid protons (broad singlets). |

| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid. |

| IR (KBr, cm⁻¹) | Characteristic absorptions for the N-H stretch of the amine, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether linkage. |

Note: Specific chemical shifts can vary depending on the solvent and instrument used. The PubChem database provides reference spectra for this compound.[1]

Applications in the Synthesis of Bioactive Heterocycles

The true power of this compound is realized in its application as a precursor to a wide range of biologically active heterocyclic compounds. Its bifunctional nature allows for elegant and efficient construction of complex ring systems.

Synthesis of Benzoxazinones and Benzothiazinones

Benzoxazinones and benzothiazinones are important heterocyclic scaffolds found in many compounds with diverse biological activities, including anti-inflammatory and anti-tuberculosis properties.[5][6] this compound can be envisioned as a precursor to novel analogues of these ring systems. While specific literature examples starting directly from our title compound are not abundant, the general synthetic strategies are well-established and adaptable.

Conceptual Reaction Pathway:

Caption: Conceptual pathway to benzoxazinone analogues.

This general strategy involves the initial acylation of the amino group, followed by an intramolecular cyclization that engages the carboxylic acid moiety. The specific conditions for cyclization would depend on the nature of the acylating agent and the desired ring system.

Synthesis of Quinoxalinone Derivatives

Quinoxalinones are another class of privileged heterocyclic structures with a broad range of biological activities, including applications as kinase inhibitors and excitatory amino acid antagonists.[7][8] The aromatic amine of this compound can be readily derivatized to an ortho-diamine, which can then undergo condensation with α-dicarbonyl compounds to form quinoxaline rings. Alternatively, the amino group can be used as a nucleophile in reactions with suitable precursors to construct the quinoxalinone core.

A general and efficient protocol for quinoxaline synthesis involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[9] While this would require further modification of our starting material, it highlights a potential synthetic trajectory.

Role in Drug Discovery and Development